molecular formula C16H11BrO2 B13579430 (3Z)-3-(4-bromobenzylidene)-2,3-dihydro-4H-chromen-4-one

(3Z)-3-(4-bromobenzylidene)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B13579430
M. Wt: 315.16 g/mol
InChI Key: AYZMBXVSUXNTKR-XFXZXTDPSA-N
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Description

3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromophenyl group attached to a benzopyran core, which imparts unique chemical and physical properties. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 4-bromobenzaldehyde with 3,4-dihydro-2H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound exhibits anti-inflammatory, antioxidant, and anticancer activities, which are being explored for therapeutic applications.

    Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play a role in various biological processes. Additionally, it can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one stands out due to its unique benzopyran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

(3Z)-3-[(4-bromophenyl)methylidene]chromen-4-one

InChI

InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9-

InChI Key

AYZMBXVSUXNTKR-XFXZXTDPSA-N

Isomeric SMILES

C1/C(=C/C2=CC=C(C=C2)Br)/C(=O)C3=CC=CC=C3O1

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

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